Chemical structure of Alphadolone-d5 21-β-D-Glucuronide
Chemical structure of Alphadolone-d5 21-β-D-Glucuronide
An In-Depth Technical Guide to the Chemical Structure and Application of Alphadolone-d5 21-β-D-Glucuronide
Executive Summary
This guide provides a comprehensive technical overview of Alphadolone-d5 21-β-D-Glucuronide, a critical analytical tool for researchers in pharmacology and drug metabolism. We will dissect its chemical architecture, starting from the parent neurosteroid, Alphadolone, and detailing the addition of the glucuronide conjugate and the strategic placement of deuterium isotopes. The primary focus is to explain the causality behind its design as a stable isotope-labeled internal standard and its indispensable role in high-precision quantitative bioanalysis using mass spectrometry. This document serves as a resource for scientists and drug development professionals, offering insights into the molecule's structure, properties, synthesis, and application.
The Parent Compound: Alphadolone and its Metabolic Fate
Alphadolone (also known as Alfadolone) is a neuroactive steroid characterized by its hypnotic and anesthetic properties.[1][2] Its core structure is a pregnane steroid skeleton.[3][4] As a xenobiotic, the body subjects Alphadolone to Phase I and Phase II metabolism to increase its water solubility, thereby facilitating its excretion.[5]
A primary Phase II metabolic pathway is glucuronidation, a process where a glucuronic acid moiety is attached to the parent molecule.[6][7] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are abundant in the liver.[7][8] The resulting glucuronide conjugate is significantly more polar and readily eliminated from the body via urine or bile.[5][7] In the case of Alphadolone, one of its major metabolites is the 21-β-D-Glucuronide, formed by conjugation at the hydroxyl group at the C-21 position.[9][10]
The "Gold Standard": Why Deuterated Internal Standards are Essential
In modern quantitative analysis, particularly in complex biological matrices like plasma or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its sensitivity and specificity.[11] However, the accuracy of LC-MS/MS can be compromised by several factors, including sample loss during extraction, variability in instrument injection, and matrix-induced ion suppression or enhancement.[12][13]
To correct for these potential errors, an internal standard (IS) is added to every sample. The ideal IS behaves identically to the analyte of interest throughout the entire analytical process.[14] Stable isotope-labeled (SIL) compounds, such as deuterated standards, are considered the "gold standard" for this purpose.[12][15]
Key advantages of using a deuterated standard like Alphadolone-d5 21-β-D-Glucuronide include:
-
Identical Physicochemical Properties: Being chemically identical to the analyte, the deuterated standard co-elutes during chromatography and experiences the same extraction recovery and ionization efficiency.[12][14]
-
Correction for Matrix Effects: Any suppression or enhancement of the MS signal caused by the biological matrix affects both the analyte and the deuterated standard equally, allowing for accurate ratio-based quantification.[13][15]
-
Enhanced Precision and Accuracy: By compensating for procedural variations, deuterated standards dramatically improve the accuracy, precision, and robustness of the bioanalytical method.[11][12]
The Molecular Architecture of Alphadolone-d5 21-β-D-Glucuronide
The structure of Alphadolone-d5 21-β-D-Glucuronide is a composite of three key features: the Alphadolone steroid core, the deuterium labels, and the glucuronide conjugate.
The Core Structure: Alphadolone
The foundational structure is Alphadolone, a pregnanedione steroid. Its systematic IUPAC name is (3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one.[4] Key features include a hydroxyl group at the 3α position and a hydroxyacetyl side chain at the 17β position.
The Conjugate: 21-β-D-Glucuronide
Glucuronic acid is attached to the terminal hydroxyl group of the hydroxyacetyl side chain (the C-21 position). The "β-D" designation specifies the stereochemistry of the glycosidic bond connecting the glucuronic acid to the Alphadolone molecule. This O-linked glucuronide is the primary structure of the major metabolite.[9][10]
The Isotopic Label: Deuterium (-d5)
Five hydrogen atoms on the Alphadolone core are replaced with deuterium (D), a stable, non-radioactive isotope of hydrogen.[9] While the exact positions can vary by manufacturer, the labeling is typically on the pregnan-21-yl side chain, where it does not interfere with the molecule's biological or chemical properties but provides a distinct mass-to-charge (m/z) ratio for mass spectrometric detection.[9][10]
Assembled Chemical Structure
The complete structure combines these three components. The resulting molecule is chemically identical to the endogenous metabolite but is 5 Daltons heavier, allowing it to be distinguished by a mass spectrometer.
Caption: Conceptual assembly of Alphadolone-d5 21-β-D-Glucuronide.
Physicochemical and Analytical Data
The key properties of Alphadolone-d5 21-β-D-Glucuronide are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₅D₅O₁₀ | [9][10] |
| Molecular Weight | 529.63 g/mol | [9][10] |
| CAS Number | Not Assigned (Labeled) 36707-55-8 (Unlabeled) | [10][16] |
| IUPAC Name | Alphadolone-d5 21-β-D-Glucuronide | [9] |
| Synonyms | (3α,5β)-3-Hydroxy-11,20-dioxopregnan-21-yl-d5 β-D-Glucopyranosiduronic Acid; 3α-Hydroxy-11,20-dioxo-5β-pregnan-21-yl-d5 β-D-glucopyranosiduronic Acid | [9] |
| Category | Stable Isotopes, Metabolites, Glucuronides | [9][10] |
| Storage Conditions | 2-8°C, Refrigerator | [10] |
Synthesis and Characterization
The synthesis of steroid glucuronides is a complex process that can be achieved through chemical or enzymatic methods.[17][18][19]
Conceptual Synthesis Workflow
A common strategy involves a multi-step process:
-
Synthesis of Alphadolone-d5: The deuterated parent compound is synthesized first. This typically involves introducing the deuterium labels late in the synthesis of Alphadolone to maximize efficiency.
-
Glucuronidation: The Alphadolone-d5 is then conjugated with a protected glucuronic acid donor. This can be achieved enzymatically using UDP-glucuronosyltransferases (UGTs) from liver microsomes, which offers high stereoselectivity.[18] Alternatively, chemical methods using a glucuronyl donor like a trichloroacetimidate can be employed.[19]
-
Purification: The final product is purified from the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) to ensure high purity.
Caption: Conceptual workflow for the synthesis of Alphadolone-d5 21-β-D-Glucuronide.
Analytical Characterization
The identity and purity of the final product are confirmed using a suite of analytical techniques:
-
Mass Spectrometry (MS): Confirms the correct molecular weight (529.63 Da) and the incorporation of five deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall chemical structure and the precise location of the glucuronide linkage.[18] The absence of certain proton signals confirms the positions of deuterium labeling.
Application in Bioanalytical Assays
The sole purpose of Alphadolone-d5 21-β-D-Glucuronide is to serve as an internal standard for the accurate quantification of the native Alphadolone 21-β-D-Glucuronide metabolite in biological samples.
Experimental Protocol: Quantification in Human Plasma
This protocol outlines a typical workflow for a validated LC-MS/MS bioanalytical method.
Objective: To determine the concentration of Alphadolone 21-β-D-Glucuronide in human plasma samples.
Materials:
-
Human plasma samples (unknowns, calibration standards, quality controls)
-
Alphadolone-d5 21-β-D-Glucuronide (Internal Standard Working Solution)
-
Alphadolone 21-β-D-Glucuronide (Analyte for standards and QCs)
-
Acetonitrile with 0.1% Formic Acid (Protein Precipitation Solvent)
-
Water with 0.1% Formic Acid (Mobile Phase A)
-
Acetonitrile with 0.1% Formic Acid (Mobile Phase B)
-
LC-MS/MS System with a C18 reverse-phase column
Methodology:
-
Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 10 µL of the Internal Standard Working Solution to every tube and vortex briefly. This ensures a known, constant amount of IS is in every sample. c. Add 300 µL of ice-cold protein precipitation solvent. d. Vortex vigorously for 1 minute to precipitate plasma proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis: a. Inject 5 µL of the prepared sample onto the LC-MS/MS system. b. Separate the analyte and IS from other matrix components using a gradient elution on the C18 column. c. Detect the analyte and IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the IS to ensure specificity.
-
Data Processing: a. Integrate the peak areas for both the analyte and the IS. b. Calculate the Peak Area Ratio (Analyte Area / IS Area) for all samples. c. Generate a calibration curve by plotting the Peak Area Ratio versus the known concentration of the calibration standards. d. Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Caption: Workflow for a typical bioanalytical assay using the deuterated standard.
Conclusion
Alphadolone-d5 21-β-D-Glucuronide is a meticulously designed molecule that embodies the principles of modern bioanalytical chemistry. Its structure, combining the core of a key steroid metabolite with the analytical power of stable isotope labeling, makes it an indispensable tool. For researchers in drug development and clinical pharmacology, its use ensures the generation of high-quality, reliable, and reproducible quantitative data, which is fundamental to understanding the pharmacokinetics and metabolism of Alphadolone.
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